![molecular formula C26H24ClF3N4O B2566438 3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one CAS No. 478262-29-2](/img/structure/B2566438.png)

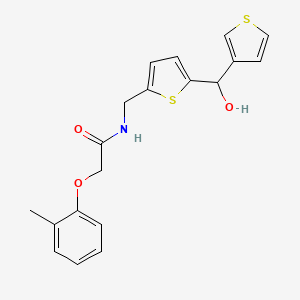

3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

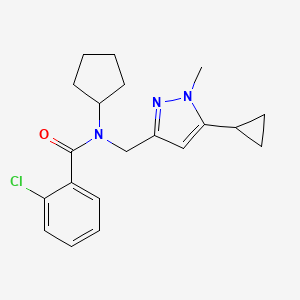

Arylpiperazine Derivatives in D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute important pharmacophoric groups in several antipsychotic agents. Arylalkyl substituents have been shown to enhance the potency and selectivity of the binding affinity at D2-like receptors, indicating the potential of these compounds in the development of antipsychotic medications. This suggests a method of exploring the structural activity relationship to optimize selectivity and potency at these receptors, which could be relevant for compounds similar to the one mentioned (Sikazwe et al., 2009).

Angiotensin IV and Dopamine Receptor Interactions

Angiotensin IV and its analogs demonstrate that the pro-cognitive effects of peptides are mediated, at least in part, by dopamine (DA) interactions. This interaction with D1-4 dopamine receptors suggests potential pathways through which compounds affecting these pathways could be developed for cognitive enhancement or treatment of cognitive impairments (Braszko, 2010).

Metabolic Pathways and Drug Interactions

The metabolism and disposition of arylpiperazine derivatives, including pathways such as CYP3A4-dependent N-dealkylation, highlight the importance of understanding the pharmacokinetic properties of these compounds. This knowledge is crucial for predicting drug interactions and designing compounds with favorable metabolic profiles (Caccia, 2007).

Therapeutic Uses and Patent Landscape

A review of patents related to piperazine derivatives indicates a wide range of therapeutic uses for these compounds, from antipsychotic to anticancer and beyond. This underscores the versatility of the piperazine scaffold in drug discovery and the potential for novel compounds to emerge from this chemical class (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine as a core structure has been explored for its anti-mycobacterial potential. The review of compounds utilizing piperazine highlights the design and structure-activity relationship of potent anti-TB molecules, providing a framework for developing new anti-mycobacterial agents (Girase et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClF3N4O/c1-18-2-4-19(5-3-18)24(35)10-11-31-21-6-8-22(9-7-21)33-12-14-34(15-13-33)25-23(27)16-20(17-32-25)26(28,29)30/h2-11,16-17,31H,12-15H2,1H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYSXDIWXLJFQO-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)